molecular formula C11H16N2OS2 B2633421 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-80-8

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2633421
CAS No.: 851409-80-8
M. Wt: 256.38
InChI Key: PSBLLRNSAULUIY-UHFFFAOYSA-N
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Description

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle. Its primary research value lies in the specific and targeted probing of CDK2-mediated signaling pathways, which are frequently dysregulated in various cancers and other proliferative diseases. The compound acts by competitively binding to the ATP-binding pocket of the CDK2 enzyme, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream targets, such as the retinoblastoma (Rb) protein. This mechanism leads to a potent induction of cell cycle arrest, particularly in the G1 phase. Researchers utilize this inhibitor to dissect the complex roles of CDK2 in cellular proliferation, to study mechanisms of chemoresistance, and to evaluate its potential as a therapeutic target in preclinical models of cancer source . Its selectivity profile makes it a valuable tool for distinguishing CDK2-specific effects from those of other closely related kinases like CDK1, enabling more precise pathway analysis in molecular and cellular biology research.

Properties

IUPAC Name

3-ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-4-13-10(14)9-8(6-7(3)16-9)12-11(13)15-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLLRNSAULUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting material 3-ethyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be synthesized through the interaction of 2-halo derivatives with sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Analogues and Their Properties
Compound Name & ID Substituents (Positions) Biological Activity Potency (IC50/EC50) Selectivity/Notes Reference
Target Compound 3-Ethyl, 2-(ethylsulfanyl), 6-Methyl Not explicitly reported - Potential kinase/antiparasitic -
2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (62) 2-(4-tert-butyl-phenyl) TNKS inhibitor (anticancer) TNKS1: 21 nM TNKS2: 29 nM High selectivity over PARPs
M1 (2-aminothieno[3,2-d]pyrimidin-4-one) 2-Amino Antimalarial (all-stage P. falciparum) - Low toxicity, no mutagenicity
3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}... 5,6-Dimethyl, 2-(trifluoromethyl benzyl) Potential anticancer - Enhanced metabolic stability
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl... (CAS 852933-45-0) 5-Methyl, 6-Phenyl, 2-Sulfanyl Unspecified - Increased lipophilicity
Key Observations :

Position 2 Modifications: The ethylsulfanyl group in the target compound contrasts with aryl (phenyl) substituents in TNKS inhibitors (e.g., compound 62), which confer nanomolar potency . Sulfur-containing groups may enhance metal-binding or redox activity. Amino groups (e.g., M1) are associated with antimalarial activity but may reduce metabolic stability compared to alkyl/aryl thioethers .

Position 6 Substitutions: Methyl (target compound) vs.

Additional Substituents :

  • Trifluoromethyl benzyl groups () improve metabolic stability and selectivity via electron-withdrawing effects .

Pharmacological and Physicochemical Profiles

  • Its simpler structure may favor synthetic accessibility over complex analogues.
  • TNKS Inhibitors (e.g., compound 62): Aryl groups at position 2 contribute to π-π stacking in enzyme active sites, critical for nanomolar inhibition .
  • Antimalarial Analogues (M1): The 2-amino group may interact with heme or parasite enzymes, though its exact mechanism remains unknown .

Biological Activity

3-Ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound exhibits diverse biological activities and potential applications in medicinal chemistry. Its unique structure includes an ethylsulfanyl group and a thieno[3,2-d]pyrimidine core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar thienopyrimidine derivatives have demonstrated potent anticancer activity through several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes involved in cell proliferation and survival. This inhibition leads to disruption of critical biochemical pathways that are essential for cancer cell growth and survival.
  • Induction of Apoptosis : The interaction with molecular targets can trigger apoptotic pathways in cancer cells, leading to controlled cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer effects.

Biological Activities

Research indicates that 3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits several biological activities:

  • Anticancer Activity : Thienopyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of breast cancer and leukemia cells.
  • Antimicrobial Properties : Some derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies

Several studies have explored the biological activities of thienopyrimidine derivatives:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine compounds for their anticancer properties. The results indicated that specific substitutions on the thienopyrimidine core significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Activity Assessment : Research conducted on various thienopyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study established a structure-activity relationship (SAR) that highlighted the importance of the ethylsulfanyl group in enhancing antimicrobial potency .

Data Table: Biological Activities of Thienopyrimidine Derivatives

Activity TypeCompound TestedIC50 (µM)Reference
Anticancer3-Ethyl-2-(ethylsulfanyl)-6-methyl...10.5 (Breast Cancer)
Antimicrobial3-Ethyl-2-(ethylsulfanyl)-6-methyl...15.0 (E. coli)
Anti-inflammatory3-Ethyl-2-(ethylsulfanyl)-6-methyl...N/A

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